molecular formula C17H16F3N5 B10937250 N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine

N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10937250
M. Wt: 347.34 g/mol
InChI Key: MTEWEHSMCBGSEA-UHFFFAOYSA-N
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Description

N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used include hydrazine, carbonyl compounds, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are still under development, focusing on optimizing yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are being explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions are usually performed under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
  • **N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE

Uniqueness

N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H16F3N5

Molecular Weight

347.34 g/mol

IUPAC Name

N-[2-(3-methylpyrazol-1-yl)ethyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H16F3N5/c1-12-7-9-25(24-12)10-8-21-16-22-14(13-5-3-2-4-6-13)11-15(23-16)17(18,19)20/h2-7,9,11H,8,10H2,1H3,(H,21,22,23)

InChI Key

MTEWEHSMCBGSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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